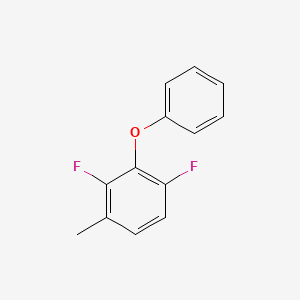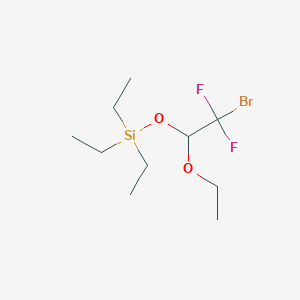
Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- is a chemical compound with a unique structure that includes a sulfur atom bonded to a 2-cyanophenyl group and five fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- typically involves the reaction of a 2-cyanophenyl derivative with a sulfur pentafluoride reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include multiple steps, such as purification and isolation, to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfur and fluorine atoms into target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving sulfur and fluorine.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its application, such as in drug development or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfur, (5-amino-2-cyanophenyl)pentafluoro-, (OC-6-21)-: Similar structure but with an amino group instead of a hydrogen atom.
Sulfur, pentafluoro(3-nitrophenyl)-, (OC-6-21)-: Contains a nitro group instead of a cyano group.
Uniqueness
Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- is unique due to its specific combination of a cyano group and five fluorine atoms bonded to sulfur. This unique structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1240256-89-6 |
|---|---|
Formule moléculaire |
C7H4F5NS |
Poids moléculaire |
229.17 g/mol |
Nom IUPAC |
2-(pentafluoro-λ6-sulfanyl)benzonitrile |
InChI |
InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-4-2-1-3-6(7)5-13/h1-4H |
Clé InChI |
HZMOEVCJSPRORJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)S(F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12070982.png)







![N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide](/img/structure/B12071034.png)
